molecular formula C14H9Cl2F3N4O3S B3042920 [(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 680217-34-9

[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate

Cat. No. B3042920
CAS RN: 680217-34-9
M. Wt: 441.2 g/mol
InChI Key: PCGSGDQGIGMBKR-IOXNKQMXSA-N
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Description

The compound “[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate” is a carbamate . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions .


Chemical Reactions Analysis

The chemical reactions involving carbamates are largely dependent on the specific groups attached to the carbamate core. For instance, one of the most common carbamate protecting groups, the t-butyloxycarbonyl (Boc) protecting group, can be removed with strong acid (trifluoroacetic acid) or heat .

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase (sEH)

The compound’s lipophilic 4-(trifluoromethoxy)phenyl fragment makes it a promising inhibitor of human soluble epoxide hydrolase (sEH) . sEH plays a crucial role in regulating lipid signaling molecules, and inhibiting it has potential therapeutic implications. For instance, N-(1-propanoylpiperidin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]urea (1770-TPPU) was among the first candidates for clinical trials as an sEH inhibitor . Clinical trials of a new sEH inhibitor containing a 4-(trifluoromethoxy)phenyl fragment, (S)-N-[3-fluoro-4-(trifluoromethoxy)phenyl]-N’-[1-(2-methylbutanoyl)piperidin-4-yl]urea (EC5026), have also commenced .

Biological Processes Related to Aging

N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide (Compound A) may be useful in studying biological processes related to aging . Its unique properties could shed light on age-related mechanisms.

Insecticidal Activity

2-{2-(4-Cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide (Compound B, also known as metaflumizone) acts as an insecticide (or zoocide) . It blocks potential-dependent sodium channels in injurious insects and rodents, making it valuable for pest control.

Antitumor Activity via Tyrosine Kinase Inhibition

3-[(Quinolin-4-ylmethyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide (Compound C) exhibits antitumor activity by inhibiting tyrosine kinase . This property highlights its potential in cancer research.

Electrochromic Behavior in Polymeric Materials

Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and characterized for their electrochromic behavior . These materials could find applications in smart coatings and displays.

Environmental Fate and Human Health Considerations

Understanding the environmental fate and potential human health effects of (4-trifluoromethoxy)phenyl urea is essential . Investigating its biodegradation, persistence, and toxicity profiles can inform risk assessments.

properties

IUPAC Name

[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N4O3S/c1-27-12-22-10(15)9(11(16)23-12)6-20-26-13(24)21-7-2-4-8(5-3-7)25-14(17,18)19/h2-6H,1H3,(H,21,24)/b20-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGSGDQGIGMBKR-IOXNKQMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C=NOC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=C(C(=N1)Cl)/C=N\OC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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